N-(3,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 6-position and a carboxamide group at the 4-position, along with a 3,5-dimethoxyphenyl group attached to the nitrogen atom of the carboxamide. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 6-position of the pyrimidine ring through an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrimidine derivative with an appropriate amine, such as 3,5-dimethoxyaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, potentially with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Shares the 3,5-dimethoxyphenyl group but differs in the core structure.
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles: Contains a similar phenyl group but with different heterocyclic cores.
Uniqueness
N-(3,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H17N3O3/c1-4-10-7-14(17-9-16-10)15(19)18-11-5-12(20-2)8-13(6-11)21-3/h5-9H,4H2,1-3H3,(H,18,19) |
InChI Key |
GJAAJZHYDWGMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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